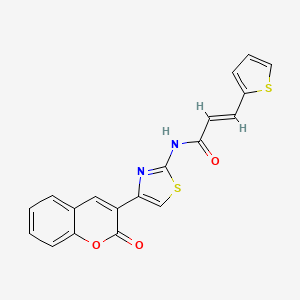

(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide integrates a coumarin-thiazole core linked to a thiophene-acrylamide moiety. Coumarin derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is synthesized via condensation reactions between functionalized coumarin intermediates and acrylamide-thiophene derivatives, often under reflux conditions with catalysts like piperidine .

Properties

IUPAC Name |

(E)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3S2/c22-17(8-7-13-5-3-9-25-13)21-19-20-15(11-26-19)14-10-12-4-1-2-6-16(12)24-18(14)23/h1-11H,(H,20,21,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNNNVUPSMTRPM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenyl Intermediate: The chromenyl group is synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone.

Thiazole Ring Formation: The chromenyl intermediate is then reacted with a thioamide to form the thiazole ring.

Acrylamide Formation: The final step involves the reaction of the thiazolyl intermediate with thiophene-2-carboxaldehyde and an appropriate amine to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide. For instance, derivatives featuring the thiazole and coumarin moieties have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that coumarin derivatives exhibited potent activity against liver carcinoma cell lines, indicating their potential as anticancer agents .

Acetylcholinesterase Inhibition

Research has highlighted the potential of certain coumarin derivatives as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies have suggested that these compounds can effectively bind to the active site of acetylcholinesterase, thereby enhancing their therapeutic potential .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Studies on similar thiazole-coumarin hybrids have reported notable antibacterial and antifungal activities, suggesting that (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide could possess similar effects .

Synthetic Pathways

The synthesis of (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step reactions that include:

- Formation of Thiazole Ring : The initial step often involves the condensation of appropriate aldehydes or ketones with thioamide derivatives to form thiazole rings.

- Coupling with Coumarin Derivatives : Following the formation of the thiazole, it is coupled with coumarin derivatives through various coupling reactions, often utilizing catalysts or specific reaction conditions to enhance yield and purity.

- Final Acrylamide Formation : The final step involves the introduction of an acrylamide moiety, which can be achieved through standard amidation reactions.

Case Study on Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized a series of thiazole-coumarin hybrids and evaluated their cytotoxicity against HEPG2 liver carcinoma cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential for further development as an anticancer agent .

Case Study on Acetylcholinesterase Inhibition

Another study focused on the molecular docking and pharmacokinetic profiling of similar coumarin derivatives revealed that these compounds not only showed strong binding affinity for acetylcholinesterase but also had favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating their viability as candidates for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Coumarin-Thiazole Derivatives with Varied Substituents

- N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides (e.g., NS-1 to NS-5): These derivatives substitute the thiophene-acrylamide group with halogenated or nitrobenzyl groups (Table 1, ). For instance, NS-5 (yield: 85.6%) features a chloro substituent, while NS-4 (yield: 16.4%) incorporates a bromine atom. The target compound’s thiophene moiety may confer enhanced electronic interactions compared to halogens .

- 2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide : This analogue replaces the acrylamide-thiophene with a chloroacetamide group. It is synthesized via reactions with chloroacetyl chloride, yielding 20–80% .

Thiophene-Acrylamide Derivatives

- (2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide: Features a cyano group and methoxyphenyl substituent (MW: 285.32 g/mol), contrasting with the target compound’s thiophene and coumarin-thiazole system .

- 5206 and 5205 Hydrochloride Salts: Commercial benzo[d]thiazol-2-yl derivatives with morpholinoethyl or imidazolylpropyl groups. These highlight the pharmaceutical relevance of acrylamide-thiophene scaffolds .

Antimicrobial Activity

- Hydrazine-carboxamides (4a-4n): Exhibit mild to moderate antibacterial activity (MIC: 25–100 µg/mL) and superior antifungal effects. Compound 4j (1,2,4-triazol-4-yl) shows notable antifungal potency .

- NS-1–NS-5 : Demonstrated "reasonably good" antimicrobial activity, though specific MIC values are unreported .

- Thioxoacetamide Derivatives : Varied activity; compound 12 (53% yield) targets fungi with MICs comparable to ketoconazole .

The target compound’s thiophene-acrylamide group may enhance antifungal efficacy due to increased hydrophobic interactions, though direct data is lacking.

Anticancer Potential

- Thiazole-Coumarin Hybrids : Derivatives in were screened for cytotoxicity, though results are unspecified. The thiophene group’s electron-rich nature could improve DNA intercalation or kinase inhibition .

Hydrogen Bonding and Crystal Packing

The thiophene-acrylamide moiety in the target compound may participate in C–H···O/N interactions, as observed in coumarin-thiazole systems .

Biological Activity

The compound (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is of significant interest in medicinal chemistry due to its potential biological activities. This compound integrates various functional groups, notably a chromenone moiety, a thiazole ring, and a thiophene group, which contribute to its diverse biological properties.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

The synthesis typically involves multi-step reactions, starting with the preparation of the chromenone moiety followed by the formation of the thiazole ring and subsequent coupling with thiophene derivatives. The synthetic routes often utilize environmentally friendly reagents and conditions to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, the compound showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) and colon cancer cells (HT29), with IC50 values indicating effective dose-response relationships .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through DPPH radical scavenging assays. Results indicated that it possesses strong free radical scavenging ability, which is crucial for mitigating oxidative stress-related diseases . The mechanism is thought to involve electron donation from the chromenone moiety, stabilizing free radicals.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The thiazole and thiophene rings are believed to play a critical role in enhancing the antimicrobial efficacy through membrane disruption mechanisms .

The biological activity of (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It has been suggested that the chromenone moiety interacts with cellular receptors, modulating signaling pathways related to cell growth and apoptosis .

Study 1: Cytotoxicity in Cancer Cells

In a study conducted on MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation, revealing an IC50 value of 15 µM after 48 hours of treatment .

Study 2: Antioxidant Efficacy

A comparative analysis was performed using standard antioxidants such as ascorbic acid. The compound exhibited a higher DPPH scavenging rate at lower concentrations compared to traditional antioxidants, suggesting its potential as a natural antioxidant .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Structure | Anticancer, Antioxidant | 15 |

| N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide | Structure | Moderate Anticancer | 30 |

| N-(4-(2-hydroxyphenyl)thiazol-2-yl)acetamide | Structure | Weak Antimicrobial | 100 |

Q & A

Q. Example Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Piperidine (cat.), ethanol, reflux, 5h | 75–85% | |

| Cyclization | Acetonitrile, reflux, 1–3 min | 60–70% |

How can the structure of this compound be rigorously characterized?

Q. Basic Characterization Techniques

- Spectroscopy :

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures; hydrogen bonding and π-stacking interactions validate stability .

What strategies are recommended for analyzing structure-activity relationships (SAR) in anticancer or antimicrobial studies?

Q. Advanced SAR Methodology

- Bioisosteric Replacement : Substitute thiophene with furan or phenyl groups to assess electronic effects on bioactivity .

- Fragment-Based Design : Test truncated analogs (e.g., removing the coumarin or thiazole moiety) to identify critical pharmacophores .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) to predict binding modes .

Q. Advanced Data Analysis

- Assay Optimization :

- Mechanistic Studies :

Case Study : Discrepancies in IC₅₀ values for HeLa vs. MCF-7 cells may arise from differential expression of drug transporters (e.g., P-gp). Use inhibitors like verapamil to confirm .

What computational methods are effective in predicting drug-target interactions for this compound?

Q. Advanced Modeling Approaches

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS using CHARMM36 force fields .

- QSAR : Build regression models with descriptors like logP, polar surface area, and H-bond donors .

- Docking Validation : Cross-reference AutoDock results with experimental IC₅₀ data to refine scoring functions .

Example : Docking to EGFR (PDB: 1M17) predicts hydrogen bonding between the acrylamide carbonyl and Met793 .

How can experimental design (DoE) optimize synthesis yield and purity?

Q. Advanced Process Chemistry

-

Flow Chemistry : Use microreactors for controlled mixing and temperature gradients, reducing side reactions .

-

Statistical DoE : Apply Taguchi or factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example:

Factor Levels Tested Optimal Condition Solvent Ethanol, DMF, THF Ethanol Temp. 60°C, 80°C, 100°C 80°C

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.